molecular formula C21H24O10 B137534 Propinqualin CAS No. 147511-60-2

Propinqualin

Cat. No. B137534
CAS RN: 147511-60-2
M. Wt: 436.4 g/mol
InChI Key: XWMNERHJDTUVJN-UHFFFAOYSA-N
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Description

Propinqualin is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of quinoline derivatives. Propinqualin has been found to possess several biological and pharmacological properties, making it a promising candidate for drug development and other research applications.

Mechanism of Action

The mechanism of action of Propinqualin is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which are known to cause cellular damage. Propinqualin has also been found to modulate various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
Propinqualin has been found to possess several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types, including neuronal cells, endothelial cells, and macrophages. Propinqualin has also been found to modulate the expression of various genes involved in cellular signaling and metabolism.

Advantages and Limitations for Lab Experiments

Propinqualin has several advantages over other compounds used in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities, making it suitable for high-throughput screening and other large-scale experiments. However, Propinqualin also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on Propinqualin. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Propinqualin has been found to possess neuroprotective properties, making it a promising candidate for drug development in this field. Another area of interest is its potential use as a fluorescent probe in bioimaging and other analytical applications. Propinqualin has been shown to possess excellent fluorescent properties, making it a valuable tool for studying cellular processes and other biological phenomena.
In conclusion, Propinqualin is a promising compound that has several potential applications in various fields of science. Its unique properties make it a valuable tool for research and drug development, and there is still much to learn about its mechanisms of action and potential applications. Further research on Propinqualin is needed to fully understand its potential and to unlock its full potential for scientific discovery.

Scientific Research Applications

Propinqualin has been extensively studied for its potential applications in various fields of science. It has been found to possess significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. Propinqualin has also been studied for its potential use as a fluorescent probe in bioimaging and other analytical applications.

properties

CAS RN

147511-60-2

Molecular Formula

C21H24O10

Molecular Weight

436.4 g/mol

IUPAC Name

2-[[5,7-dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H24O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-6,15-28H,7-8H2

InChI Key

XWMNERHJDTUVJN-UHFFFAOYSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O

synonyms

(-)-epiafzelechin-3-O-beta-D-allopyranoside
propinqualin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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